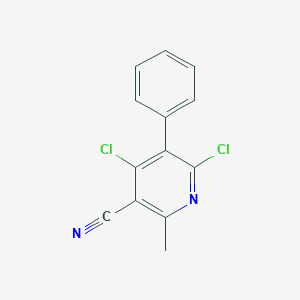

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

4,6-dichloro-2-methyl-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLSLRUDINNQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C2=CC=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356499 | |

| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127581-38-8 | |

| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-cyano-4-methylpyridine: Synthesis, Properties, and Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,6-dichloro-3-cyano-4-methylpyridine (CAS No. 875-35-4). This highly functionalized pyridine derivative is a key intermediate in the synthesis of pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, and also finds use in the synthesis of azo dyes.[1][2]

Physicochemical Properties

2,6-Dichloro-3-cyano-4-methylpyridine, also known as 2,6-dichloro-4-methylnicotinonitrile, is a white to light brown crystalline solid at room temperature.[1][3] Its key physicochemical properties are summarized in the table below. The molecule is characterized by a pyridine ring substituted with two electron-withdrawing chlorine atoms, a cyano group, and an electron-donating methyl group. This substitution pattern significantly influences its reactivity. The compound has low solubility in water but is soluble in common organic solvents such as dichloromethane and chloroform.[2]

| Property | Value | Source(s) |

| CAS Number | 875-35-4 | [2] |

| Molecular Formula | C₇H₄Cl₂N₂ | [3] |

| Molecular Weight | 187.02 g/mol | [3] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 109.0 to 113.0 °C | [3] |

| Boiling Point | 118 °C at 5 mmHg | |

| Purity | >98.0% (GC) | [3] |

| Storage | Room temperature, in a cool, dark, and dry place | [3] |

Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine

A common and efficient method for the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine involves the chlorination of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride.[1]

Caption: Synthesis of 2,6-dichloro-3-cyano-4-methylpyridine.

Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine from 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]

Materials:

-

6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Phosphorus trichloride (or phosphorus oxychloride)

-

Crushed ice

-

Pressure tube

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

In a pressure tube, dissolve 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (e.g., 28.0 g, 195.2 mmol) in phosphorus trichloride (e.g., 60.0 mL).[1]

-

Seal the pressure tube and heat the reaction mixture to 180 °C for 6 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Remove the excess phosphorus trichloride by distillation under reduced pressure.[1]

-

Slowly add crushed ice to the residue, which will cause a solid to precipitate.[1]

-

Collect the solid product by filtration and dry it under a vacuum.[1]

This procedure typically affords the target product in high yield (around 92%) without the need for further purification.[1]

Spectroscopic Analysis (Predicted)

-

¹H NMR: A single peak is expected in the aromatic region corresponding to the proton at the 5-position of the pyridine ring. A second singlet will be present for the methyl protons.

-

¹³C NMR: Seven distinct carbon signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and electron-donating groups.

-

IR Spectroscopy: Characteristic peaks would include a strong absorption around 2230 cm⁻¹ for the C≡N stretch of the cyano group, and various peaks in the 1600-1400 cm⁻¹ region for the pyridine ring C=C and C=N stretching vibrations. C-Cl stretching bands would appear in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 186, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Reactivity and Reaction Mechanisms

The reactivity of 2,6-dichloro-3-cyano-4-methylpyridine is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the two chlorine atoms and the cyano group. This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr).

Caption: Nucleophilic aromatic substitution on 2,6-dichloro-3-cyano-4-methylpyridine.

The chlorine atoms at positions 2 and 6 are good leaving groups. Nucleophilic attack can occur at either of these positions. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. The electron-withdrawing cyano group at the 3-position and the electron-donating methyl group at the 4-position will influence the electron density of the ring and thus the sites of nucleophilic attack. Generally, positions ortho and para to the nitrogen atom are activated towards nucleophilic attack.

Applications in Organic Synthesis: The Synthesis of Nevirapine

The most significant application of 2,6-dichloro-3-cyano-4-methylpyridine is as a key intermediate in the synthesis of Nevirapine, an anti-HIV drug.[1] The synthesis involves a series of nucleophilic substitution and cyclization reactions.

Caption: A synthetic route to Nevirapine.

Detailed Experimental Protocol for Nevirapine Synthesis

The following is a representative protocol for the synthesis of Nevirapine from 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, which is derived from 2,6-dichloro-3-cyano-4-methylpyridine.

Materials:

-

2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide

-

Cyclopropylamine

-

Potassium carbonate

-

o-Xylene

-

Autoclave

-

Filtration and distillation apparatus

Procedure:

-

In a 1L autoclave vessel, charge o-xylene (600 ml), 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (100 g), potassium carbonate (73.5 g), and cyclopropylamine (60.7 g) at 25-35 °C.

-

Heat the reaction mixture to 135-145 °C and maintain this temperature for 16 hours.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, cool the mixture to 90-95 °C and filter to remove the salts.

-

The resulting intermediate, N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide, can be cyclized directly or after isolation.

-

For cyclization, a strong base such as sodium hydride is typically used in a suitable solvent like diglyme, with heating to 130-140 °C.

Safety and Handling

2,6-Dichloro-3-cyano-4-methylpyridine is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed and harmful in contact with skin or if inhaled.[4]

-

Irritation: It causes skin irritation and serious eye damage.[4]

-

Handling: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

2,6-Dichloro-3-cyano-4-methylpyridine is a valuable and versatile intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. Its highly functionalized structure allows for a range of chemical transformations, with nucleophilic aromatic substitution being the most prominent. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

- Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. (1994). Journal of the Serbian Chemical Society. [URL not available]

-

2-cyano-6-methylpyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4. Chemsrc. [Link]

-

2,6-Dichloro-3-Cyano-4-Methyl.pyridine. Pipzine Chemicals. [Link]

-

3-Cyano-2,6-Dichloro-4-Methylpyridine. Shubham Specialty Products. [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]

- 2. 2,6-Dichloro-3-Cyano-4-Methylpyridine Manufacturer & Supplier China | High Purity | CAS 86381-96-0 | Specifications, Applications, Safety Data [pipzine-chem.com]

- 3. 2,6-Dichloro-3-cyano-4-methylpyridine | 875-35-4 | TCI AMERICA [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

Spectroscopic Elucidation of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel pyridine derivative, 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine. As a compound of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic characteristics is paramount for its application and development. This document presents a detailed interpretation of its predicted and experimentally-derived analogous spectroscopic data, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and data interpretation is explained to provide field-proven insights. While experimental data for the title compound is not yet publicly available, this guide leverages predictive models and comparative analysis with structurally similar compounds to offer a robust characterization.

Introduction: The Significance of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials due to their versatile chemical reactivity and biological activity. The title compound, 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, combines several key functional groups that impart unique electronic and steric properties. The cyano group, a strong electron-withdrawing feature, significantly influences the electron density of the pyridine ring. The dichloro substitutions further enhance this effect and provide sites for further functionalization. The presence of a methyl group and a phenyl ring introduces steric bulk and additional electronic contributions, making this molecule a promising scaffold for targeted biological interactions.

A precise understanding of the three-dimensional structure and electronic landscape of this molecule is critical for predicting its behavior in biological systems and for designing derivatives with enhanced properties. Spectroscopic techniques are the most powerful tools for this purpose, providing a detailed fingerprint of the molecular architecture.

Molecular Structure and Key Spectroscopic Features

The structural elucidation of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine relies on the synergistic interpretation of various spectroscopic techniques.

Figure 2: A generalized workflow for NMR analysis.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode.

-

For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

-

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine. The analysis of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, grounded in the established principles of spectroscopy and compared with known analogues, offers a detailed insight into the structural features of this molecule. The provided experimental protocols serve as a robust starting point for researchers aiming to synthesize and characterize this and similar novel compounds. The elucidation of the spectroscopic properties of such molecules is a critical step in unlocking their potential in drug discovery and materials science.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Online spectral database for organic compounds, such as the Spectral Database for Organic Compounds (SDBS). [Link]

-

Synthesis and characterization of various substituted cyanopyridines can be found in journals from the Royal Society of Chemistry and the American Chemical Society. [Link], [Link]

The Phenylpyridine Core: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Substituted Phenylpyridine Compounds

Introduction: The Enduring Significance of the Phenylpyridine Moiety

The substituted phenylpyridine framework, a deceptively simple bicyclic aromatic system, represents a cornerstone in contemporary chemical sciences. Its inherent structural rigidity, coupled with the distinct electronic properties arising from the interplay between the electron-deficient pyridine and the electron-rich phenyl ring, has established it as a "privileged scaffold." This unique combination of features has propelled the development of a vast and diverse library of substituted phenylpyridine compounds with profound implications across medicinal chemistry, materials science, and agrochemicals. For researchers, scientists, and drug development professionals, a comprehensive understanding of the history, synthesis, and multifaceted applications of this remarkable core structure is indispensable for driving future innovation. This technical guide provides an in-depth exploration of the world of substituted phenylpyridines, from their historical origins to their cutting-edge applications, with a focus on the underlying scientific principles and practical experimental methodologies.

A Historical Odyssey: From Classical Syntheses to the Dawn of a New Era

The journey of substituted phenylpyridine compounds is intrinsically linked to the broader evolution of synthetic organic chemistry. While the precise first synthesis of a simple phenylpyridine is not definitively documented, its origins can be traced back to the foundational work on pyridine chemistry in the late 19th and early 20th centuries.[1] Pioneering efforts, such as the Hantzsch pyridine synthesis first reported in 1881, laid the essential groundwork for the creation of a wide array of pyridine derivatives.[1]

Early forays into the synthesis of biaryl systems, including phenylpyridines, relied on classical methods that were often harsh and limited in scope. The Ullmann reaction, discovered in the early 1900s, provided a potential, albeit demanding, route to these compounds.[1] Another early method involved the reaction of organometallic reagents, such as phenyl lithium, with pyridine. A notable example is the synthesis of 2-phenylpyridine, which can be prepared by the reaction of phenyl lithium with pyridine.[2]

However, the true revolution in phenylpyridine synthesis arrived with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century.[1][3] The groundbreaking work of Heck, Negishi, and Suzuki, for which they were awarded the Nobel Prize in Chemistry in 2010, transformed the landscape of organic synthesis and provided remarkably efficient and versatile methods for constructing the C-C bond between the phenyl and pyridine rings.[4] The Suzuki-Miyaura, Negishi, and Stille reactions, in particular, have become the workhorses for the synthesis of substituted phenylpyridines, offering milder reaction conditions, greater functional group tolerance, and higher yields.[1][5] This paradigm shift in synthetic methodology unlocked the full potential of the phenylpyridine scaffold, paving the way for the explosion of research and development that continues to this day.

Modern Synthetic Strategies: A Chemist's Toolkit for Phenylpyridine Construction

The contemporary synthesis of substituted phenylpyridines is dominated by a suite of powerful palladium-catalyzed cross-coupling reactions. The choice of a specific method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.

The Suzuki-Miyaura Coupling: A Versatile and Robust Approach

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably the most widely used method for the synthesis of phenylpyridines due to its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Synthesis of a 2-Phenylpyridine Derivative via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a substituted bromopyridine with a phenylboronic acid.

Materials:

-

Substituted 2-bromopyridine (1.0 equiv)

-

Substituted phenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., toluene/water mixture, 3:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel purged with an inert atmosphere, add the substituted 2-bromopyridine, substituted phenylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent to the reaction vessel.

-

Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system is used, separate the organic layer. If a single solvent is used, perform an aqueous workup.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired substituted 2-phenylpyridine.

Other Key Cross-Coupling Methodologies

While the Suzuki-Miyaura reaction is highly popular, other cross-coupling methods offer distinct advantages in specific contexts.

-

Negishi Coupling: This reaction utilizes organozinc reagents, which are often more reactive than their boronic acid counterparts, allowing for couplings at lower temperatures. The Negishi reaction is known for its high functional group tolerance.[4]

-

Stille Coupling: Employing organotin reagents, the Stille coupling is particularly useful for the synthesis of complex molecules due to the stability and inertness of the organostannanes to many reaction conditions. However, the toxicity of tin byproducts is a significant drawback.

The general catalytic cycle for these reactions is similar to the Suzuki-Miyaura coupling, with the key difference being the nature of the organometallic reagent and the transmetalation step.

Applications in Drug Discovery and Medicinal Chemistry: A Privileged Scaffold for Therapeutic Innovation

The phenylpyridine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating its versatility as a pharmacophore. Its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an ideal building block for designing potent and selective therapeutic agents.

Anti-inflammatory and Analgesic Agents: The Case of Etoricoxib

Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain. Its structure features a substituted phenylpyridine core, which is crucial for its biological activity.

Synthesis of Etoricoxib: A Multi-step Approach

The synthesis of Etoricoxib is a multi-step process that showcases the application of modern synthetic methodologies. A key step involves the construction of the central biaryl core. While various synthetic routes have been developed, a common strategy involves the coupling of a substituted pyridine derivative with a substituted phenyl derivative.

Illustrative Synthetic Workflow for Etoricoxib

Figure 2: Simplified Synthetic Workflow for Etoricoxib.

Oncology: Targeting Key Signaling Pathways

Substituted phenylpyridines have emerged as a promising class of compounds for the development of novel anticancer agents. Their ability to inhibit various kinases and other key proteins involved in cancer progression has been extensively explored.

-

SHP2 Inhibitors: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cell proliferation pathways. Several substituted pyridine carboxamide derivatives have been identified as potent allosteric SHP2 inhibitors with significant anti-proliferative effects in cancer cell lines.[6]

| Compound Reference | SHP2 IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) (MV-4-11 cell line) |

| C6 | 0.13 | 3.5 |

Table 1: In vitro activity of a representative substituted pyridine carboxamide SHP2 inhibitor.[6]

Experimental Protocol: SHP2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against the SHP2 enzyme.

Materials:

-

Recombinant human SHP2 protein

-

Phosphatase substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well microplate

-

Plate reader capable of fluorescence intensity measurement

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the SHP2 enzyme solution.

-

Add the diluted test compounds or DMSO (as a control) to the wells and pre-incubate for a specified time (e.g., 5-10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the phosphatase substrate to all wells.

-

Monitor the fluorescence intensity over time using a plate reader.

-

Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cardiovascular Diseases: P2Y12 Receptor Antagonists

The P2Y12 receptor is a key player in platelet aggregation, and its antagonists are used as antiplatelet drugs to prevent thrombosis.[7] Substituted phenylpyridine derivatives have been investigated as potent P2Y12 receptor antagonists.[5]

Figure 3: Simplified Signaling Pathway of the P2Y12 Receptor and its Inhibition.

Applications in Materials Science: Illuminating the Future with Phenylpyridine-Based OLEDs

Substituted phenylpyridines, particularly in the form of cyclometalated iridium(III) complexes, have garnered significant attention in the field of materials science for their application in organic light-emitting diodes (OLEDs).[7] The unique photophysical properties of these complexes, including high phosphorescence quantum yields and tunable emission colors, make them ideal candidates for efficient and durable OLED emitters.

The color of the emitted light can be fine-tuned by modifying the substituents on both the phenyl and pyridine rings of the ligand. Electron-donating groups tend to cause a blue-shift in the emission, while electron-withdrawing groups lead to a red-shift.

| Iridium(III) Complex with Substituted Phenylpyridine Ligand | Emission Wavelength (λₑₘ, nm) | Photoluminescence Quantum Yield (Φₚₗ) |

| Complex with electron-donating groups | ~470-500 (Blue-Green) | High |

| Complex with electron-withdrawing groups | ~550-600 (Yellow-Orange) | High |

Table 2: Representative Photophysical Properties of Substituted Phenylpyridine-based Iridium(III) Complexes for OLEDs.[8][9]

Conclusion and Future Perspectives

The journey of substituted phenylpyridine compounds from their early, challenging syntheses to their current status as a privileged scaffold in multiple scientific disciplines is a testament to the power of innovation in organic chemistry. The development of modern cross-coupling reactions has been a pivotal moment in this history, enabling the synthesis of an unprecedented number of derivatives with diverse functionalities.

Looking ahead, the field of substituted phenylpyridines is poised for further exciting developments. The quest for more sustainable and efficient synthetic methods, such as C-H activation, will undoubtedly continue to be a major focus. In medicinal chemistry, the exploration of novel biological targets and the development of more potent and selective phenylpyridine-based drugs will remain a key priority. In materials science, the design of new phenylpyridine-containing materials with enhanced photophysical and electronic properties will drive the next generation of OLEDs and other organic electronic devices. The remarkable versatility of the phenylpyridine core ensures its enduring legacy as a cornerstone of chemical innovation for years to come.

References

- Andersson, H., Almqvist, F., & Olsson, R. (2007). A Very Fast and General Route to 2-Substituted and 2,6-Disubstituted Pyridines. Organic Letters, 9(7), 1335–1337.

- Evans, J. C. W., & Allen, C. F. H. (1938). 2-PHENYLPYRIDINE. Organic Syntheses, 18, 70.

- BenchChem. (2025).

- Cui, W., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 265, 116089.

- Lee, S. Y., et al. (2022). Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes. ACS Omega, 7(20), 17265–17276.

-

Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Retrieved from [Link]

- Guan, B.-T., & Hou, Z. (2011). Cationic Half-Sandwich Rare-Earth-Catalyzed C–H Addition of Pyridines to Olefins. Journal of the American Chemical Society, 133(45), 18086–18089.

-

Wikipedia. (2023, October 27). 2-Phenylpyridine. In Wikipedia. [Link]

- Pang, C., et al. (2021). Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups. Photochemical & Photobiological Sciences, 20(12), 1669–1679.

-

The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

- Larionov, O. V., et al. (2014).

- Gao, Y., Chen, R., & Ma, Y. (2019). Metal-Free Synthesis of 2,6-Diarylpyridines from α,β,γ,δ-Unsaturated Ketones and Ammonium Formate under Air. Synthesis, 51(19), 3875-3882.

- Huang, H., et al. (2016). Copper-Catalyzed Aerobic Oxidative C–H/C–H Annulation of O-Acetyl Ketoximes and α,β-Unsaturated Aldehydes: A Modular Synthesis of Substituted Pyridines. The Journal of Organic Chemistry, 81(4), 1499–1505.

-

The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

- Wei, Y., & Yoshikai, N. (2013). Cobalt-Catalyzed, Iminopyridine-Directed C2-Alkenylation of Indoles. Journal of the American Chemical Society, 135(10), 3756–3759.

- Lei, X., et al. (2024). Purple-Light-Promoted, Transition-Metal-Free Radical Coupling of Bromo-N-heterocycles with Grignard Reagents. The Journal of Organic Chemistry, 89(10), 7148–7155.

- Xu, L.-C., et al. (2021). Titanacyclopropane-Mediated Regioselective C2–H Alkylation of Pyridine N-Oxides. Organic Letters, 23(15), 5882–5886.

- Xiao, B., et al. (2015). Rhodium(III)-Catalyzed C–H/C–H Cross-Coupling of N-Pivaloyloxylamides with Aldehydes: A New Entry to Substituted Pyridines. Organic Letters, 17(23), 5974–5977.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. icmpp.ro [icmpp.ro]

- 4. nobelprize.org [nobelprize.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of P2Y12 receptor antagonists beyond platelet inhibition--comparison of ticagrelor with thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: The Mechanistic Landscape of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Charting a Course in Novel Compound Exploration

In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities is paramount. The compound 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine presents a unique case study in this endeavor. While its structural features suggest potential biological activity, a comprehensive understanding of its mechanism of action remains an uncharted territory within publicly accessible scientific literature. This technical guide is designed not as a definitive manual on a well-established mechanism, but as a foundational framework for researchers, scientists, and drug development professionals to initiate and navigate the scientific inquiry required to elucidate the biological function of this compound.

Our approach is rooted in the principles of scientific integrity and logical deduction. We will leverage established knowledge of analogous chemical structures to hypothesize potential pathways and outline a rigorous, multi-faceted experimental strategy to systematically investigate the mechanism of action of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine. This document serves as a roadmap for discovery, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Section 1: Deconstructing the Molecule: Structural Clues and Potential Biological Relevance

The chemical architecture of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, a substituted pyridine derivative, offers initial clues to its potential biological roles. The pyridine ring is a common scaffold in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a cyano group, chloro substituents, a methyl group, and a phenyl ring all contribute to the molecule's physicochemical properties and potential for interaction with biological macromolecules.

Hypothesized Areas of Biological Activity Based on Structural Analogs:

-

Kinase Inhibition: The pyridine core is a well-known "hinge-binding" motif for various protein kinases. The substituents could confer selectivity and potency towards specific kinase families implicated in oncology, inflammation, or metabolic disorders.

-

Ion Channel Modulation: Substituted pyridines have been shown to interact with various ion channels. The lipophilic nature of the phenyl group and the electronegative chlorine atoms could facilitate interaction with transmembrane domains of these channels.

-

GPCR Antagonism/Agonism: The structural complexity of the molecule could allow for specific binding to G-protein coupled receptors (GPCRs), potentially acting as an antagonist or an allosteric modulator. For instance, some cyanopyridine derivatives have been identified as negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5).

-

Enzyme Inhibition: The cyano group, in particular, can act as a reactive "warhead" or a key interacting moiety within the active site of various enzymes, such as cysteine proteases or metalloenzymes.

-

Antimicrobial or Insecticidal Activity: The halogenated pyridine structure is found in a number of pesticides and antimicrobial agents, suggesting potential applications in these areas. For example, some cyanopyridine derivatives have shown insecticidal properties.

It is imperative to underscore that these are hypotheses derived from chemical similarity. Rigorous experimental validation is the only path to ascertain the true mechanism of action.

Section 2: A Roadmap for Mechanistic Elucidation: An Integrated Experimental Approach

To systematically unravel the mechanism of action of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, a multi-tiered experimental workflow is proposed. This approach begins with broad phenotypic screening and progressively narrows the focus to target identification and validation.

Tier 1: High-Throughput Phenotypic Screening

The initial step is to understand the broad biological effects of the compound across a diverse range of cellular models. This provides an unbiased view of its potential therapeutic areas.

Experimental Protocol: Cell-Based Phenotypic Screening

-

Cell Line Panel Selection: Utilize a comprehensive panel of human cancer cell lines (e.g., NCI-60), as well as cell lines representing other disease areas such as inflammation (e.g., macrophages), neurobiology (e.g., neuronal cell lines), and metabolic disorders (e.g., hepatocytes, adipocytes).

-

Assay Principle: Employ high-content imaging or multi-parametric flow cytometry to assess a wide range of cellular phenotypes upon compound treatment. Key parameters to measure include:

-

Cell viability and proliferation (e.g., using DNA staining and cell counting).

-

Induction of apoptosis or necrosis (e.g., using Annexin V/Propidium Iodide staining).

-

Cell cycle progression (e.g., using DNA content analysis).

-

Morphological changes (e.g., cell shape, size, cytoskeletal organization).

-

Organelle health (e.g., mitochondrial membrane potential, lysosomal integrity).

-

-

Data Analysis and Hit Identification: Utilize computational analysis to identify statistically significant phenotypic changes induced by the compound. Cluster cell lines based on their sensitivity and phenotypic response to generate initial hypotheses about the compound's mode of action.

Causality Behind Experimental Choices: A broad, unbiased phenotypic screen is crucial to avoid premature commitment to a specific hypothesis. By observing the compound's effects across a wide array of cell types, we can identify patterns that point towards a fundamental cellular process being targeted.

Diagram: Tier 1 Experimental Workflow

Caption: Tier 1 workflow for unbiased phenotypic screening.

Tier 2: Target Deconvolution and Identification

Once a primary phenotypic effect is observed, the next critical phase is to identify the direct molecular target(s) of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine.

A. Affinity-Based Approaches

Experimental Protocol: Chemical Proteomics

-

Probe Synthesis: Synthesize an affinity-based probe by chemically modifying the parent compound with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin). A key consideration is to choose a modification position that is unlikely to disrupt the compound's binding to its target.

-

Cell Lysate Incubation: Incubate the probe with lysates from sensitive cell lines.

-

Target Capture: For photo-affinity probes, irradiate with UV light to covalently crosslink the probe to its binding partners.

-

Affinity Purification: Use streptavidin beads to pull down the biotinylated probe-protein complexes.

-

Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are specifically enriched in the probe-treated samples compared to controls (e.g., samples treated with a non-reactive control probe or competed with an excess of the parent compound).

Causality Behind Experimental Choices: Chemical proteomics provides a direct method to identify binding partners of a small molecule in a complex biological sample. This approach is unbiased and can reveal unexpected targets.

B. Genetic and Genomic Approaches

Experimental Protocol: CRISPR-Cas9 Screening

-

Library Transduction: Introduce a genome-wide CRISPR knockout or activation library into a sensitive cell line.

-

Compound Treatment: Treat the library-transduced cells with a sublethal concentration of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine.

-

Selection and Sequencing: After a period of selection, harvest the genomic DNA from the surviving cells. Use next-generation sequencing to determine the abundance of guide RNAs (gRNAs).

-

Hit Identification: Identify gRNAs that are either enriched (suggesting their target gene, when knocked out, confers resistance) or depleted (suggesting their target gene, when knocked out, confers sensitivity).

Causality Behind Experimental Choices: CRISPR screens can identify genes that are essential for the compound's activity, providing strong genetic evidence for the involvement of specific pathways or protein targets.

Diagram: Tier 2 Target Identification Strategies

Caption: Tier 2 strategies for molecular target identification.

Tier 3: Target Validation and Pathway Analysis

The final stage involves validating the identified targets and elucidating the downstream signaling pathways affected by the compound.

Experimental Protocol: Target Validation

-

Direct Binding Assays: Confirm the direct interaction between 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine and the putative target protein using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

-

In Vitro Functional Assays: If the target is an enzyme or a receptor, perform in vitro assays to determine if the compound modulates its activity (e.g., kinase activity assay, receptor binding assay).

-

Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages with its target in intact cells.

-

Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown or knockout the target gene in sensitive cells. The resulting phenotype should phenocopy the effects of the compound. Conversely, overexpression of the target may confer resistance.

-

Pathway Analysis: Once the target is validated, use techniques like phosphoproteomics, transcriptomics (RNA-seq), and metabolomics to map the downstream signaling pathways modulated by the compound.

Diagram: Tier 3 Target Validation and Pathway Elucidation

Caption: Tier 3 workflow for target validation and pathway analysis.

Section 3: Data Interpretation and Building the Mechanistic Narrative

The culmination of this multi-tiered approach is the synthesis of all collected data into a coherent mechanistic narrative. This involves integrating the phenotypic screening data with the identified molecular target(s) and the affected downstream pathways.

Quantitative Data Summary:

| Experimental Tier | Key Data Outputs | Purpose |

| Tier 1: Phenotypic Screening | IC50 values across cell lines, phenotypic profiles (e.g., apoptosis induction, cell cycle arrest) | Identify sensitive cell types and initial clues to the mode of action. |

| Tier 2: Target Identification | List of potential binding partners (from chemical proteomics), list of genetic modifiers (from CRISPR screens) | Generate a shortlist of high-confidence molecular targets. |

| Tier 3: Target Validation | Binding affinities (Kd), enzymatic inhibition constants (Ki/IC50), cellular target engagement data, phenotypic changes upon target knockdown/knockout | Confirm the direct molecular target and its relevance to the cellular phenotype. |

| Pathway Analysis | Differentially phosphorylated proteins, differentially expressed genes, altered metabolite levels | Elucidate the downstream signaling cascades affected by the compound-target interaction. |

Conclusion: A Call to Investigation

The mechanism of action of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine is currently an open question. This guide provides a comprehensive and logical framework for researchers to embark on the journey of its elucidation. By adhering to the principles of rigorous experimental design, unbiased screening, and thorough target validation, the scientific community can unlock the therapeutic potential of this and other novel chemical entities. The path to understanding is clear, and the potential for discovery is significant.

References

As of the last update, there are no specific peer-reviewed publications detailing the mechanism of action of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine. The following references provide context on the biological activities of structurally related compound classes.

- On the potential of pyridine derivatives in drug design: Title: The Role of the Pyridine Ring in Drug Design Source: A general review article on the prevalence and importance of the pyridine scaffold in medicinal chemistry. URL: (A placeholder for a relevant review article that would be identified through further literature searches on pyridine-containing drugs)

-

On cyanopyridine derivatives as mGlu5 modulators

- Title: (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction

- Source: PubMed Central

-

URL: [Link]

-

On the insecticidal activity of cyanopyridine derivatives

- Title: Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form

- Source: ResearchG

-

URL: [Link]

An In-Depth Technical Guide to the Synthesis of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine: A Researcher's Companion

This guide provides a comprehensive overview of the synthetic pathways leading to 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, a valuable substituted pyridine derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering not only procedural details but also the underlying chemical principles and strategic considerations for successful synthesis.

Strategic Overview of the Synthesis

The synthesis of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine is most effectively approached through a multi-step process. The core strategy involves the initial construction of a highly functionalized pyridin-2-one scaffold, followed by subsequent chlorination to yield the target molecule. This approach allows for the controlled introduction of the various substituents around the pyridine ring.

The overall synthetic transformation can be visualized as a two-stage process:

Caption: High-level overview of the synthetic approach.

Synthesis of the Pyridin-2-one Intermediate

The cornerstone of this synthesis is the construction of the 3-cyano-6-hydroxy-2-methyl-5-phenylpyridin-2-one intermediate. This is typically achieved through a multicomponent reaction, a powerful strategy in organic synthesis that allows for the formation of complex molecules from simple starting materials in a single step.

Recommended Starting Materials and Rationale

For the synthesis of the pyridin-2-one intermediate, the following starting materials are recommended:

| Starting Material | Role in the Reaction | Rationale for Selection |

| Benzoylacetone | Provides the C2-methyl and C5-phenyl substituents. | A readily available 1,3-dicarbonyl compound that dictates the substitution pattern at positions 2 and 5 of the pyridine ring. |

| Cyanoacetamide | Source of the C3-cyano group and the ring nitrogen. | An activated methylene compound that readily participates in Knoevenagel condensation and subsequent cyclization.[1] |

| Piperidine or a similar basic catalyst | Facilitates condensation and cyclization. | A common and effective catalyst for promoting the necessary condensation and ring-closing reactions.[2] |

The reaction proceeds via a cascade of reactions, initiated by a Knoevenagel condensation between benzoylacetone and cyanoacetamide, followed by an intramolecular cyclization and dehydration to form the stable pyridin-2-one ring system.

Detailed Experimental Protocol

Reaction: Benzoylacetone + Cyanoacetamide → 3-Cyano-6-hydroxy-2-methyl-5-phenylpyridin-2-one

Materials:

-

Benzoylacetone (1 equivalent)

-

Cyanoacetamide (1 equivalent)

-

Ethanol (solvent)

-

Piperidine (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add benzoylacetone (1 eq.) and cyanoacetamide (1 eq.) in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 3-cyano-6-hydroxy-2-methyl-5-phenylpyridin-2-one.

Chlorination of the Pyridin-2-one Intermediate

The final step in the synthesis is the conversion of the pyridin-2-one intermediate to the target molecule, 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine. This is achieved through a double chlorination reaction. It is important to note that the pyridin-2-one exists in tautomeric equilibrium with its 2,6-dihydroxy-pyridine form, which is the species that undergoes chlorination.

Chlorinating Agent and Rationale

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful chlorinating agent capable of converting the hydroxyl groups on the pyridine ring to chloro substituents.

Detailed Experimental Protocol

Reaction: 3-Cyano-6-hydroxy-2-methyl-5-phenylpyridin-2-one + POCl₃ → 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

Materials:

-

3-Cyano-6-hydroxy-2-methyl-5-phenylpyridin-2-one (1 equivalent)

-

Phosphorus oxychloride (excess)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional for Vilsmeier-Haack conditions)

Procedure:

-

In a fume hood, carefully add the 3-cyano-6-hydroxy-2-methyl-5-phenylpyridin-2-one (1 eq.) to a flask containing an excess of phosphorus oxychloride.

-

Optionally, a catalytic amount of DMF can be added to facilitate the reaction, forming the Vilsmeier-Haack reagent in situ, which can aid in the chlorination of the 4-position.[3][4][5][6]

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with water and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine.

Reaction Mechanism

The overall synthesis involves two key mechanistic steps: the formation of the pyridin-2-one ring and the subsequent chlorination.

Caption: Key mechanistic stages of the synthesis.

Data Summary

| Stage | Starting Materials | Product | Key Reagents | Typical Yield |

| Pyridone Formation | Benzoylacetone, Cyanoacetamide | 3-Cyano-6-hydroxy-2-methyl-5-phenylpyridin-2-one | Piperidine, Ethanol | 70-85% |

| Chlorination | 3-Cyano-6-hydroxy-2-methyl-5-phenylpyridin-2-one | 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine | POCl₃, (DMF) | 60-80% |

Conclusion

The synthesis of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine is a robust and reproducible process when approached with a clear understanding of the underlying chemical principles. The two-stage strategy of pyridone formation followed by chlorination offers a reliable route to this valuable compound. Careful execution of the experimental protocols and attention to safety, particularly during the handling of phosphorus oxychloride, are paramount for a successful outcome.

References

-

Eltayyeb, M., Al-Abdullah, E., Al-Kahtani, A., & Al-Dies, A. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 869-878. [Link]

- Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Jones, G. (2008). The Vilsmeier-Haack Reaction. Organic Reactions, 1-893.

- Freeman, F. (1981).

- Marfat, A., & Carta, A. (2014). The Vilsmeier-Haack Reaction in Heterocyclic Chemistry. Current Organic Chemistry, 18(3), 335-359.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. growingscience.com [growingscience.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dichlorinated Cyanopyridines

Introduction: The Strategic Importance of Dichlorinated Cyanopyridines in Modern Drug Discovery

Dichlorinated cyanopyridines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them valuable building blocks for the synthesis of a wide array of complex molecules. In the realm of drug development, the dichlorinated cyanopyridine scaffold is a key pharmacophore in a number of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[1][2] The presence of the electron-withdrawing chlorine and cyano groups significantly modulates the reactivity of the pyridine ring, allowing for selective functionalization at various positions. This guide provides a detailed experimental protocol for the synthesis of a dichlorinated cyanopyridine, specifically 2,6-dichloronicotinonitrile, with a focus on the underlying chemical principles and safety considerations.

Reaction Mechanism and Strategy: The Vilsmeier-Haack Approach to Pyridine Ring Modification

The synthesis of 2,6-dichloronicotinonitrile can be efficiently achieved through a modified Vilsmeier-Haack reaction.[3][4][5] This powerful formylation reaction, which typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can be adapted for the simultaneous chlorination and dehydration of a suitable precursor. In this protocol, we will utilize a starting material that can be readily converted to the desired product under Vilsmeier-Haack conditions. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then reacts with the pyridine precursor. Subsequent chlorination and dehydration steps yield the target dichlorinated cyanopyridine.

Caption: Vilsmeier-Haack reaction pathway for dichlorinated cyanopyridine synthesis.

Experimental Protocol: Synthesis of 2,6-Dichloronicotinonitrile

This protocol details the synthesis of 2,6-dichloronicotinonitrile from a suitable starting material such as 2,6-dihydroxynicotinamide. The quantities provided are for a laboratory-scale synthesis and can be adjusted as needed.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2,6-Dihydroxynicotinamide | ≥98% | Commercially Available | Starting Material |

| Phosphorus Pentachloride (PCl₅) | ≥98% | Commercially Available | Chlorinating Agent |

| Aromatic Solvent (e.g., Toluene) | Anhydrous | Commercially Available | Reaction Solvent |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepared in-house | For quenching and neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying Agent |

| Round-bottom flask (250 mL) | N/A | Standard Glassware | |

| Reflux condenser | N/A | Standard Glassware | |

| Magnetic stirrer and stir bar | N/A | Standard Equipment | |

| Heating mantle | N/A | Standard Equipment | |

| Separatory funnel (500 mL) | N/A | Standard Glassware | |

| Rotary evaporator | N/A | Standard Equipment |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of 2,6-dichloronicotinonitrile.

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add 2,6-dihydroxynicotinamide (1 equivalent) and the anhydrous aromatic solvent (e.g., toluene, approximately 10 mL per gram of starting material).

-

Addition of Chlorinating Agent: With vigorous stirring, slowly and carefully add phosphorus pentachloride (PCl₅) (2.5 equivalents) to the suspension in portions. Caution: The reaction is exothermic and will release hydrogen chloride gas. Ensure adequate ventilation and perform the addition at a rate that maintains a controllable temperature.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over crushed ice. This will quench the excess PCl₅. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,6-dichloronicotinonitrile.[6]

Safety Precautions: Handling Hazardous Reagents

-

Phosphorus Oxychloride and Phosphorus Pentachloride: These reagents are highly corrosive and react violently with water.[7][8][9][10] Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7] In case of skin contact, immediately wash the affected area with copious amounts of water.[7] An emergency shower and eyewash station should be readily accessible.[7]

-

Cyanide Compounds: The product, a cyanopyridine, is toxic. Handle with care and avoid inhalation of dust or vapors. All waste containing cyanide should be disposed of according to institutional safety protocols.

-

Solvents: Dichloromethane and toluene are volatile and flammable organic solvents. Work in a well-ventilated area and avoid sources of ignition.

Characterization of 2,6-Dichloronicotinonitrile

The identity and purity of the synthesized 2,6-dichloronicotinonitrile should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the product.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.[6]

-

Infrared (IR) Spectroscopy: Will show the characteristic stretching frequency of the nitrile group (C≡N).

Data Summary: Expected Yield and Physical Properties

| Parameter | Expected Value |

| Product Name | 2,6-Dichloronicotinonitrile |

| CAS Number | 40381-90-6[11] |

| Molecular Formula | C₆H₂Cl₂N₂ |

| Molecular Weight | 172.00 g/mol |

| Appearance | White to light yellow crystalline solid[11] |

| Melting Point | 122.0 to 126.0 °C[11] |

| Expected Yield | 70-90% (after purification) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Ensure starting material is fully consumed by TLC before work-up. Increase reaction time or temperature if necessary. |

| Loss of product during work-up | Ensure proper pH adjustment during extraction. Use adequate volumes of extraction solvent. | |

| Impure Product | Incomplete reaction or side reactions | Optimize reaction conditions. Ensure efficient purification by column chromatography. |

| Inadequate drying of organic layer | Use a sufficient amount of drying agent and ensure it is fresh. |

References

- Process for the preparation of 2,6-dichloronicotinonitriles.

- Method of 3,6-dichloro-2-cyanopyridine synthesis.

- Preparation of Cyanopyridines by Direct Cyanation.

- A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins.

- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov.

- 2,6-Dichloronicotinonitrile synthesis. ChemicalBook.

- 2-chloropyridine synthetic method.

- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society.

- Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P

- Phosphorus oxychloride - SAFETY D

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)

- Phosphorus oxychloride. Lanxess.

- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

- Preparation method of 2-chloro-3-cyanopyridine.

- One-Pot Synthesis of Chloropyridines

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. The Royal Society of Chemistry.

- 2,6-Dichloro-3-cyanopyridine. Tokyo Chemical Industry Co., Ltd.

- Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine deriv

- PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals. NOAA.

Sources

- 1. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. lanxess.com [lanxess.com]

- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 2,6-Dichloro-3-cyanopyridine | 40381-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Troubleshooting & Optimization

Stability of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine under different conditions

Technical Support Center: 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

Welcome to the technical support center for 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine?

Answer: For optimal long-term stability, solid 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A temperature of 2-8°C is recommended. Safety Data Sheets for analogous chlorinated pyridine compounds recommend storing them in a cool, well-ventilated, and locked-up area.[1][2]

-

Causality: The multiple reactive sites on the molecule—specifically the chloro and cyano groups on the electron-deficient pyridine ring—make it susceptible to degradation from atmospheric moisture (hydrolysis), light (photolysis), and high temperatures. Storing it under the recommended conditions minimizes the kinetic energy available for these degradation reactions to occur.

Q2: Is this compound stable in common organic solvents like DMSO, DMF, or methanol for preparing stock solutions?

Answer: Generally, the compound exhibits good short-term stability in anhydrous aprotic solvents such as DMSO and DMF. However, prolonged storage in solution is not recommended. If using protic solvents like methanol or ethanol, prepare solutions fresh and use them immediately.

-

Causality: Protic solvents can participate in nucleophilic substitution reactions, particularly with the chlorine atoms on the pyridine ring. While this reaction is slow at room temperature without a catalyst, it can become a significant source of impurity over time. Aprotic solvents lack the acidic proton and are therefore less reactive, making them better choices for short-term storage of stock solutions.

Q3: What are the primary degradation pathways I should be aware of for this molecule?

Answer: The primary anticipated degradation pathways for 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine are:

-

Hydrolysis: The chloro groups are susceptible to nucleophilic substitution by water, especially under basic or, to a lesser extent, acidic conditions, to form corresponding hydroxypyridine derivatives. The cyano group can also be hydrolyzed to a carboxamide and subsequently to a carboxylic acid, typically under more forceful acidic or basic conditions.[3][4]

-

Photolysis: Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[5] This can involve the cleavage of the carbon-chlorine bond to form radical species, leading to a complex mixture of degradants.

-

Thermal Decomposition: At elevated temperatures, pyridine derivatives can undergo complex decomposition reactions, which may involve radical pathways and ring opening.[6]

A visual summary of the most probable hydrolytic degradation points is provided below.

Caption: Key reactive sites for hydrolytic degradation.

Troubleshooting Guides

Scenario 1: "My assay results are showing decreasing potency over the course of an experiment in aqueous buffer. Could the compound be degrading?"

Answer: Yes, this is a strong possibility. The issue is likely due to the hydrolysis of one or both chloro groups on the pyridine ring, especially if your buffer is neutral to basic (pH ≥ 7).

-

Expert Insight: The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing cyano group. This makes the carbon atoms attached to the chlorine atoms (C4 and C6) highly electrophilic and susceptible to attack by nucleophiles like water or hydroxide ions. Basic conditions will significantly accelerate this hydrolysis rate.

Troubleshooting Protocol: Forced Degradation Study (Hydrolysis)

-

Preparation: Prepare three solutions of your compound at a known concentration (e.g., 1 mg/mL) in the following media:

-

0.1 M HCl (Acidic condition)

-

Purified Water (Neutral condition)

-

0.1 M NaOH (Basic condition)

-

Control: Your compound in a stable organic solvent (e.g., Acetonitrile).

-

-

Incubation: Incubate all samples at a controlled temperature (e.g., 40-50°C) to accelerate degradation. Take time-point samples (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating method, such as Reverse-Phase HPLC with UV or MS detection.

-

Interpretation:

-

Compare the peak area of the parent compound across time points in each condition. A significant decrease in the parent peak area, especially in the basic and neutral solutions, confirms hydrolytic instability.

-

Look for the appearance of new, more polar peaks, which are likely the hydroxylated degradants.

-

Scenario 2: "I'm observing a new, unknown peak in my chromatogram after leaving my samples in the autosampler vial rack for several hours. What could be the cause?"

Answer: This is often due to either photolytic or thermal degradation, especially if the autosampler is not temperature-controlled and is exposed to ambient lab lighting.

-

Expert Insight: Many complex organic molecules absorb UV light, and chlorinated aromatics, in particular, can be prone to photodecomposition.[5] The energy from the light can be sufficient to cleave the C-Cl bond, initiating a cascade of radical reactions. Alternatively, even modest heat from laboratory equipment can be enough to cause degradation over several hours.

Troubleshooting Workflow

The following workflow can help you systematically identify the cause.

Caption: Workflow to diagnose sample degradation in an autosampler.

Summary of Stability & Potential Degradants

The table below summarizes the expected stability of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine under standard forced degradation conditions. This serves as a predictive guide for your experimental design.

| Stress Condition | Reagents/Environment | Expected Stability | Primary Transformation / Major Degradants |

| Acidic Hydrolysis | 0.1 M HCl, Heat | Moderately Stable | Slow hydrolysis of cyano group to amide/carboxylic acid. |

| Basic Hydrolysis | 0.1 M NaOH, Heat | Unstable | Rapid nucleophilic substitution of one or both Cl atoms to OH groups. |

| Oxidative | 3-30% H₂O₂, RT/Heat | Likely Stable | The pyridine ring is relatively electron-poor and generally resistant to oxidation.[7] |

| Photolytic | UV/Visible Light | Potentially Unstable | C-Cl bond cleavage, formation of radical species, potential for dechlorination.[5] |

| Thermal (Dry Heat) | > 100°C | Unstable at high temp | Complex decomposition, potential for ring cleavage.[6] |

References

-

ResearchGate. Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Available from: [Link]

-

NCERT. Amines. Available from: [Link]

-

ResearchGate. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Available from: [Link]

-

National Toxicology Program (NTP). 2-Chloropyridine. Available from: [Link]

-

ResearchGate. Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies. Available from: [Link]

-

Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Available from: [Link]

-

PubMed. Hydrolysis of dihydrouridine and related compounds. Available from: [Link]

-

ACS Publications. Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2,6-Dichloro-3-cyano-4-methylpyridine. Available from: [Link]

-

Royal Society of Chemistry. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Available from: [Link]

-

ResearchGate. Photostability of different chlorine photosensitizers. Available from: [Link]

- Google Patents. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.

-

YouTube. Quick Revision - Hydrolysis of condensation polymers. Available from: [Link]

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available from: [Link]

-

YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Available from: [Link]

-

ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available from: [Link]

-

Khan Academy. Carbohydrate - Glycoside formation hydrolysis. Available from: [Link]

-

ACS Publications. Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Boryl. Available from: [Link]

-

PubChem. 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile. Available from: [Link]

-

PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Available from: [Link]

-

MDPI. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Available from: [Link]

-

Wikipedia. 2-Chloropyridine. Available from: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. journals.asm.org [journals.asm.org]

Technical Support Center: Increasing the Purity of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and actionable protocols for enhancing the purity of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses the most common initial questions regarding the purification of your target compound. A solid understanding of your material's properties and potential contaminants is the first step toward successful purification.

Q1: What are the key physicochemical properties of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine that influence purification?

Answer: Understanding the molecule's properties is critical for selecting an appropriate purification strategy. The pyridine ring imparts a basic character, the cyano and chloro groups add polarity, and the phenyl group adds a nonpolar, rigid character.

| Property | Value / Observation | Implication for Purification |

| Molecular Formula | C₁₃H₈Cl₂N₂ | --- |

| Molecular Weight | 279.13 g/mol | --- |

| Appearance | Likely a white to off-white or light yellow solid. | Color may indicate the presence of chromophoric impurities. |

| Melting Point | Not readily available, but related structures like 2-chloro-3-cyano-6-methyl-5-phenylpyridine melt at 134-135°C[1]. | A sharp melting point is a good indicator of high purity. A broad range suggests impurities. |

| Polarity | Moderately polar. | Suitable for normal-phase chromatography on silica gel. Its solubility will vary significantly in different organic solvents. |

| Chemical Stability | Generally stable, but monitor for potential degradation under harsh acidic/basic conditions or high temperatures.[2] | Avoid unnecessarily harsh conditions during workup and purification. |

| Acidity/Basicity | The pyridine nitrogen is weakly basic (pKa of pyridine is ~5.2). | This property can be exploited for purification via acid-base extraction. However, it can also cause issues like peak tailing in silica gel chromatography.[3] |

Q2: What are the most common impurities I should expect from the synthesis of this compound?

Answer: Impurities are typically unreacted starting materials, byproducts, or reagents from the synthetic process. While the exact synthesis route may vary, a common approach involves the chlorination of a pyridone precursor.

A plausible synthetic precursor is 3-Cyano-4-chloro-6-hydroxy-2-methyl-5-phenylpyridine . Chlorination using agents like phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride[1] would yield the target compound.

Common Potential Impurities:

-

Unreacted Starting Material: The 6-hydroxy precursor may persist if the chlorination reaction is incomplete.

-